1-(2-phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c22-18(20-9-12-24-17-4-2-1-3-5-17)21-15-19(7-10-23-11-8-19)16-6-13-25-14-16/h1-6,13-14H,7-12,15H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSGZCIYMOJOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCCOC2=CC=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a complex organic compound characterized by its unique structural features, including a urea functional group, a phenoxyethyl moiety, and a tetrahydro-2H-pyran ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and diverse biological activities.
Chemical Structure
The molecular formula of this compound is C19H23N3O3S. The structure is illustrated below:
| Component | Structure |
|---|---|
| Urea Group | Urea |
| Phenoxyethyl | Phenoxyethyl |
| Tetrahydro-2H-pyran | Tetrahydro |
| Thiophene | Thiophene |
Biological Activities
This compound has been studied for various biological activities, which include:
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor growth through modulation of specific signaling pathways involved in cancer progression.
- Antimicrobial Properties : The presence of the thiophene ring suggests potential antimicrobial activity, as similar compounds have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : The urea moiety may interact with enzymes, potentially leading to inhibition of key metabolic pathways.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of urea derivatives similar to this compound. The results indicated that compounds with similar structural motifs exhibited significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 25 nM to 74 nM for specific targets such as ALK5 receptors .
Case Study 2: Antimicrobial Activity
Another research article focused on the antimicrobial properties of thiophene-containing compounds. It was found that derivatives with thiophene rings demonstrated notable activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar effects due to its structural components .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Binding to Enzymes : The urea group can form hydrogen bonds with active sites of enzymes, inhibiting their function.
- Modulation of Signaling Pathways : By interacting with specific receptors or proteins involved in cell signaling, this compound could alter pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Urea Derivatives
*Estimated based on structural similarity.
Key Structural and Functional Differences
Substituent Effects on Lipophilicity and Binding The 2-chlorophenyl group in increases XlogP (3.2 vs. The thiophen-3-yl group in the target compound offers distinct π-π stacking interactions compared to the thiophen-2-yl isomer in , which may alter receptor binding specificity . The tert-butylphenyl group in contributes to high lipophilicity (XlogP 3.5), likely favoring hydrophobic binding pockets but reducing aqueous solubility .
Polar Surface Area and Bioavailability The target compound’s TPSA (87.8 Ų) is higher than (64.8 Ų), suggesting better solubility but possibly lower blood-brain barrier permeability. The methoxy group in increases polarity (TPSA 85.3 Ų) but may reduce metabolic stability compared to the target’s phenoxyethyl group .
Safety protocols for handling urea derivatives (e.g., avoiding ignition sources ) are consistent across analogs.
Potential Pharmacological Implications
- Target Compound vs. : The absence of chlorine and substitution of thiopyran with pyran may reduce hepatotoxicity risks while retaining affinity for sulfur-interacting enzymes.
- Target Compound vs. : Thiophen-3-yl’s orientation could enhance binding to receptors with specific aromatic subpockets (e.g., kinase ATP sites).
- Target Compound vs. : Lower XlogP (2.8 vs. 3.5) may improve solubility and reduce off-target effects linked to excessive lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
